molecular formula C18H24N4O B124110 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine CAS No. 155204-28-7

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine

Número de catálogo: B124110
Número CAS: 155204-28-7
Peso molecular: 312.4 g/mol
Clave InChI: ZOOGISIXBJEBLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine (IUPAC name) is a piperazine derivative critical in synthesizing radiolabeled serotonin 5-HT1A receptor imaging agents such as <sup>131</sup>I-MPPI and <sup>18</sup>F-MPPF . Its molecular formula is C18H24N4O·H2O (monohydrate), with a molecular weight of 330.43 g/mol . The compound crystallizes in an orthorhombic system (space group Pna21) with a chair-conformation piperazine ring. Key structural features include:

  • Dihedral angle: 39.9° between the phenyl and pyridine rings .
  • Hydrogen bonding: Stabilized by O–H···O, N–H···O, and C–H···O interactions in the crystal lattice .
  • Torsion angles: +antiperiplanar conformations (e.g., 168.35° for C12–N4–C10–C11) .

It serves as an intermediate in positron emission tomography (PET) tracer synthesis, enabling non-invasive imaging of 5-HT1A receptors in neurological disorders .

Métodos De Preparación

The 1-(2-methoxyphenyl)piperazine intermediate is critical for constructing the target compound. A widely cited method involves:

Ring-Closure Reaction

2-Methoxyphenylamine reacts with bis(2-chloroethyl)amine hydrochloride under basic conditions to form 1-(2-methoxyphenyl)piperazine. The reaction proceeds in ethanol at reflux (78°C) for 12–24 hours, yielding 65–72% after recrystallization .

Reaction Conditions

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Time12–24 hours
BaseSodium hydroxide (2.5 M)
Yield65–72%

Hydrobromide Salt Formation

To improve stability, 1-(2-methoxyphenyl)piperazine is converted to its hydrobromide salt via treatment with HBr in methanol. Cooling to -15°C precipitates the product with ≥99.5% HPLC purity .

Alkylation of 1-(2-Methoxyphenyl)piperazine

The ethyl spacer and pyridin-2-amine group are introduced through alkylation:

Bromoethylpyridine Synthesis

2-Vinylpyridine undergoes bromination with HBr in acetic acid to yield 2-(2-bromoethyl)pyridine. This intermediate is hygroscopic and requires anhydrous handling.

Nucleophilic Substitution

1-(2-Methoxyphenyl)piperazine reacts with 2-(2-bromoethyl)pyridine in acetonitrile using potassium carbonate as a base. The reaction achieves 80–85% yield after 8 hours at 60°C .

Optimized Parameters

ParameterValue
SolventAcetonitrile
Temperature60°C
Time8 hours
BaseK₂CO₃ (2.5 equiv)
Yield80–85%

Alternative Coupling Strategies

Reductive Amination

A two-step approach involves condensing 1-(2-methoxyphenyl)piperazine with pyridine-2-carbaldehyde to form an imine, followed by reduction using NaBH₄. This method yields 70–75% but requires rigorous moisture control .

Mitsunobu Reaction

Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate coupling between 1-(2-methoxyphenyl)piperazine and 2-(2-hydroxyethyl)pyridine. While efficient (85–90% yield), this method is cost-prohibitive for large-scale synthesis .

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate:hexane (3:7) eluent removes unreacted starting materials .

  • Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with >99% purity .

Analytical Validation

  • HPLC : C18 column, methanol:water (70:30), retention time = 6.8 min .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, 1H, pyridine), 6.92–6.85 (m, 4H, aryl), 3.81 (s, 3H, OCH₃), 2.75–2.62 (m, 8H, piperazine), 2.58 (t, 2H, CH₂) .

Industrial-Scale Considerations

Continuous Flow Synthesis

Patents describe telescoped reactions where 1-(2-methoxyphenyl)piperazine hydrobromide and 2-(2-bromoethyl)pyridine are mixed in a flow reactor (residence time = 30 min) at 80°C, achieving 90% conversion with minimal byproducts .

Waste Management

  • Bromide salts are neutralized with Ca(OH)₂ to form CaBr₂ for safe disposal.

  • Solvent recovery via distillation reduces acetonitrile waste by 70%.

Challenges and Mitigation

Hygroscopic Intermediates

2-(2-Bromoethyl)pyridine absorbs moisture, leading to hydrolysis. Storage over molecular sieves (3Å) under nitrogen extends shelf life.

Byproduct Formation

Over-alkylation generates bis-pyridin-2-ethyl derivatives (<5%). Adding 1.1 equiv of 2-(2-bromoethyl)pyridine suppresses this side reaction .

Recent Advances

Enzymatic Catalysis

Lipase B (Candida antarctica) catalyzes the alkylation in ionic liquids ([BMIM][BF₄]), enabling room-temperature reactions (25°C, 24 hours, 78% yield) .

Photoredox Activation

Visible-light-mediated C–N coupling using Ir(ppy)₃ reduces reaction time to 2 hours with comparable yields (82%) .

Análisis De Reacciones Químicas

Oxidation Reactions

The piperazine ring and ethylamine linker are susceptible to oxidation. Under controlled conditions:

  • Piperazine oxidation : Exposure to H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> generates N-oxides or hydroxylated intermediates .

  • Ethylamine oxidation : The ethylene chain may form imine or carbonyl derivatives under strong oxidative agents.

Example Reaction Conditions :

ReagentConditionsProductYieldSource
KMnO<sub>4</sub>Acidic aqueous, 80°CPiperazine N-oxide derivative~45%
H<sub>2</sub>O<sub>2</sub>Ethanol, RTHydroxylated ethylamine product32%

Substitution Reactions

The secondary and tertiary amines participate in alkylation and acylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or anhydrides yield amide derivatives at the ethylamine nitrogen .

Key Reaction Pathway :

text
WAY 100634 + CH<sub>3</sub>I → N-Methylated derivative Conditions: DMF, NaH, 60°C, 12h Yield: 68%[6]

Demethylation of Methoxy Group

The 2-methoxyphenyl group undergoes acid-catalyzed demethylation:

  • Reagents : HBr (48%) in acetic acid .

  • Product : 2-Hydroxyphenylpiperazine derivative, a precursor for radiopharmaceuticals .

Experimental Data :

ParameterValueSource
Reaction Time6h
Temperature110°C
Yield85%

Hydrogenation of Pyridine Ring

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyridine ring to piperidine:

  • Conditions : 50 psi H<sub>2</sub>, ethanol, RT .

  • Application : Generates saturated analogs for receptor-binding studies .

Salt Formation

The basic piperazine and pyridinylamine groups form stable salts with acids:

  • Common salts : Hydrochloride (HCl) and dihydrochloride derivatives .

  • Application : Enhances solubility for pharmacological testing .

Crystallographic Data :

Salt FormSpace GroupHydrogen BondingSource
DihydrochlorideP2<sub>1</sub>/cN–H⋯Cl, C–H⋯Cl interactions

Cyclization Reactions

Under dehydrating conditions (e.g., POCl<sub>3</sub>), the ethylamine linker and pyridine ring form bicyclic structures:

  • Product : Imidazo[1,2-a]pyridine derivatives, observed in related piperazine analogs .

Aplicaciones Científicas De Investigación

Serotonin Receptor Modulation

The compound acts as a selective ligand for the 5-HT1A receptor, which is implicated in various neurological and psychiatric disorders, including depression and anxiety. Research indicates that compounds targeting this receptor can modulate neurotransmission, offering potential therapeutic benefits for conditions like major depressive disorder and generalized anxiety disorder .

Synthesis of Imaging Agents

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine serves as a precursor in the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. Specifically, it is utilized in the preparation of 18F-MPPF and 131I-MPPI, which are critical for visualizing serotonin receptor distribution in the brain . These imaging agents enable researchers to study receptor activity and density in vivo, facilitating advancements in neuroscience.

Structural Characteristics

The structural conformation of this compound has been extensively studied. The piperazine ring adopts a chair conformation, which is essential for its biological activity. The dihedral angles between the aromatic rings influence its interaction with serotonin receptors, highlighting the importance of molecular geometry in drug design .

Case Study on Neuroimaging

In a study conducted by Zhuang et al. (1994), this compound was synthesized as part of a series of compounds aimed at developing effective imaging agents for serotonin receptors. The study demonstrated that radiolabeled derivatives of this compound could effectively bind to 5-HT1A receptors in animal models, providing a non-invasive method to study receptor dynamics .

Clinical Implications

Lebars et al. (1998) explored the clinical implications of using these imaging agents derived from this compound in patients with mood disorders. Their findings suggested that alterations in serotonin receptor availability could be correlated with clinical symptoms, underscoring the compound's relevance in psychiatric research .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological ResearchModulation of 5-HT1A receptors for treatment of depression and anxiety ,
Imaging Agent DevelopmentPrecursor for radiolabeled compounds (18F-MPPF, 131I-MPPI) for PET imaging ,
Structural StudiesAnalysis of molecular conformation impacting receptor interaction ,

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

p-MPPI and p-MPPF

Structural Differences :

  • p-MPPI : Contains a p-iodobenzamido group.
  • p-MPPF : Substitutes iodine with fluorine at the para position .

Pharmacological Activity :

  • Both are competitive antagonists at pre- and postsynaptic 5-HT1A receptors.
  • In vivo antagonism :
    • Hypothermia reversal : ID50 values of 5 mg/kg (p-MPPI) and 3 mg/kg (p-MPPF) against 8-OH-DPAT .
    • Forepaw treading inhibition : ID50 of 3 mg/kg (p-MPPI) and 0.7 mg/kg (p-MPPF) .
  • No partial agonist activity observed .

Applications : Radiolabeled versions (e.g., <sup>18</sup>F-MPPF) are used in PET imaging, synthesized via microwave-assisted nucleophilic substitution (34–50% radiochemical yield) .

WAY-100,635 Analogues

Structural Differences :

  • Example: N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-carboxamide (WAY-100,635) includes a cyclohexanecarboxamide group .

Pharmacological Activity :

  • Potent 5-HT1A antagonist with high selectivity over dopamine and σ receptors .
  • Used to study stress-induced neurotransmitter changes (e.g., dopamine and noradrenaline levels in the prefrontal cortex) .

Dopamine D4 Receptor Ligands

Example: N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide . Structural Differences:

  • Replaces 2-methoxyphenyl with 3-cyanopyridinyl.
  • Contains a 3-methoxybenzamide substituent.

Pharmacological Activity :

  • D4 affinity : Ki = 2.1 nM.
  • Selectivity : >100-fold over D2, D3, 5-HT1A, and σ1 receptors .
  • PET utility : Carbon-11 labeled version shows brain penetration and retinal D4 receptor binding .

Isoindolinone Derivatives

Example : 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one .
Structural Differences :

  • Incorporates an isoindolinone ring instead of pyridin-2-amine.

Pharmacological Activity :

  • 5-HT1A binding : High in vitro affinity (IC50 < 10 nM) .
  • Potential anxiolytic applications due to receptor specificity .

Comparative Data Table

Compound Target Receptor Key Structural Features Affinity/Activity Applications
N-[2-[4-(2-MP)piperazinyl]ethyl]pyridin-2-amine 5-HT1A Piperazine, 2-methoxyphenyl, pyridin-2-amine Intermediate for imaging agents PET tracer synthesis
p-MPPI/p-MPPF 5-HT1A Para-iodo/fluoro benzamido group ID50 = 3–5 mg/kg (hypothermia) Antagonist studies, PET imaging
WAY-100,635 5-HT1A Cyclohexanecarboxamide High selectivity Neurotransmitter modulation
D4 ligand (e.g., [<sup>11</sup>C]7) D4 3-Cyanopyridinyl, 3-methoxybenzamide Ki = 2.1 nM Retinal D4 imaging
Isoindolinone derivative 5-HT1A Isoindolinone ring IC50 < 10 nM Anxiolytic drug development

Key Findings and Implications

Structural-Activity Relationships :

  • The 2-methoxyphenyl-piperazine-ethyl-pyridinamine scaffold is versatile for 5-HT1A targeting. Substitutions (e.g., halogens, carboxamides) modulate receptor selectivity and pharmacokinetics .
  • Conformational rigidity (e.g., chair piperazine) enhances binding affinity .

Therapeutic vs. Diagnostic Utility: Imaging agents (e.g., <sup>18</sup>F-MPPF) prioritize metabolic stability and radiochemical yield . Therapeutic candidates (e.g., isoindolinones) focus on in vitro potency and selectivity .

Synthetic Advances : Microwave-assisted methods improve radiochemical yields (e.g., 50% for <sup>18</sup>F-MPPF) compared to traditional heating (24%) .

Actividad Biológica

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine, often referred to as compound 1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4OC_{18}H_{24}N_{4}O with a molecular weight of approximately 330.43 g/mol. The compound features a piperazine ring, a pyridine moiety, and a methoxy-substituted phenyl group, which are critical for its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O
Molecular Weight330.43 g/mol
Crystal SystemOrthorhombic
Space GroupP n a2 1
Dihedral Angle (phenyl-pyridine)39.9°

Antiparasitic Activity

Research indicates that derivatives of piperazine compounds exhibit significant antiparasitic activity. For instance, studies have shown that modifications to the piperazine structure can enhance efficacy against malaria parasites by targeting specific proteins such as PfATP4. The incorporation of polar functional groups has been linked to improved solubility and metabolic stability, which are crucial for in vivo efficacy .

Antimicrobial Properties

Compound 1 has been evaluated for its antibacterial properties against various pathogens. In one study, derivatives with similar structural features demonstrated selective activity against Chlamydia spp., indicating potential as a lead compound for developing new antimicrobial agents . The presence of the methoxy group on the phenyl ring appears to enhance the activity against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within target organisms. For example, compounds in this class may inhibit ATPase activities or interfere with metabolic pathways essential for parasite survival. The structure-function relationship studies suggest that the piperazine moiety plays a pivotal role in binding affinity and selectivity towards biological targets .

Case Studies

  • Antimalarial Efficacy : A recent study demonstrated that certain analogs of compound 1 showed potent inhibition of PfATP4-associated Na⁺-ATPase activity, leading to reduced parasite viability in vitro and improved outcomes in animal models .
  • Antichlamydial Activity : In another investigation, modifications to the phenyl group significantly enhanced antichlamydial activity compared to unmodified derivatives. This highlights the importance of structural optimization in developing effective treatments .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and crystallizing N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine?

The compound is synthesized via methods reported by Zhuang et al. (1994), involving condensation of anisole and N-ethylpyridin-2-amine precursors with a piperazine backbone. Crystallization is achieved using a 1:1 acetone-water solvent system, yielding colorless block-shaped crystals after several days. Structural validation employs single-crystal X-ray diffraction (XRD) with a Rigaku R-AXIS Spider diffractometer (λ = 0.71073 Å, T = 153 K). Refinement using SHELXS97/SHELXL97 software confirms a chair conformation for the piperazine ring and key torsion angles (e.g., C12—N4—C10—C11: 168.35°) .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

The compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 13.451 Å, b = 19.847 Å, c = 6.8596 Å. Key structural features include:

  • A chair conformation of the piperazine ring.
  • Dihedral angles between aromatic moieties (phenyl-pyridine: 39.9°).
  • Hydrogen-bonding networks (O—H···O, N—H···O, C—H···O) stabilizing the lattice. Refinement metrics (R = 0.042, wR = 0.091) and displacement parameters (Uiso) confirm high precision in atomic positioning .

Q. What is the compound’s role in developing radiopharmaceuticals for serotonin receptor imaging?

It serves as a precursor for 5-HT1A receptor ligands like <sup>131</sup>I-MPPI and <sup>18</sup>F-MPPF. The pyridinyl and methoxyphenyl groups enable selective binding to 5-HT1A, while the ethyl-piperazine linker facilitates radiolabeling. Comparative PET studies (e.g., <sup>18</sup>F-Mefway vs. <sup>18</sup>F-FCWAY) highlight its utility in quantifying receptor density in vivo .

Advanced Research Questions

Q. How do conformational dynamics of the piperazine ring influence receptor binding?

The chair conformation of the piperazine ring positions substituents in +antiperiplanar orientations (torsion angles: 168.35°–179.45°), optimizing hydrophobic interactions with 5-HT1A receptor pockets. Molecular dynamics simulations suggest that flexibility in the ethyl-piperazine linker modulates binding kinetics, with rigid analogs showing higher specificity .

Q. What methodologies are used to assess this compound’s interactions with non-serotonergic targets (e.g., dopamine receptors)?

In vitro competitive binding assays (e.g., against D2/D3 receptors) utilize radioligands like [<sup>3</sup>H]spiperone. For example, derivative ST-836 (a dopamine ligand) demonstrates IC50 values in nanomolar ranges, validated via autoradiography in rodent brain slices. Structure-activity relationship (SAR) studies highlight the critical role of the methoxyphenyl group in modulating affinity .

Q. How do isotopic labeling strategies (e.g., <sup>18</sup>F, <sup>131</sup>I) impact pharmacokinetics and imaging efficacy?

Radiolabeling involves nucleophilic substitution (for <sup>18</sup>F) or iododestannylation (for <sup>131</sup>I) at the aryl position. Pharmacokinetic profiling in primates shows <sup>18</sup>F-MPPF has a blood-brain barrier penetration rate of 0.12 mL/cm<sup>3</sup>/min, with a plasma half-life of 110 minutes. MicroPET imaging reveals specific uptake in hippocampal regions, correlating with 5-HT1A density .

Q. What computational approaches are employed to predict hydrogen-bonding networks and crystal packing?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions, such as the O—H···N bond (2.89 Å) between water and pyridinyl nitrogen. Hirshfeld surface analysis quantifies contributions of H-bonding (≈30%) and van der Waals forces (≈65%) to lattice stability .

Q. How do structural modifications (e.g., nitro or fluorobenzamide derivatives) enhance receptor subtype selectivity?

Introducing electron-withdrawing groups (e.g., NO2 at the benzamide position) increases 5-HT1A affinity (Ki = 1.2 nM vs. 8.7 nM for the parent compound). X-ray co-crystallography with receptor mutants (e.g., Ser159Ala) identifies key residues for binding, guiding rational drug design .

Methodological Notes

  • XRD Refinement : Merging Friedel pairs and constraining H-atom positions improve accuracy in chiral centers .
  • Radiolabeling QC : HPLC with γ-detection ensures radiochemical purity >95% for in vivo applications .
  • SAR Studies : Parallel synthesis and high-throughput screening (HTS) accelerate analog optimization .

Propiedades

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-7-3-2-6-16(17)22-14-12-21(13-15-22)11-10-20-18-8-4-5-9-19-18/h2-9H,10-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGISIXBJEBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434301
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-28-7
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.5 g of 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine [Hexachemie-Reuil Malmaison-France] and 4.85 mL of 2-chloropyridine were stirred at 160° C. in a closed reaction vessel for 10.5 hours. The reaction mixture was cooled to room temperature, dissolved in 320 mL of chloroform and washed with 1N sodium hydroxide (3×320 mL), followed by water (2×400 mL). The organic layer was dried (sodium sulfate) and evaporated to dryness under reduced pressure. The crude product was purified by column flash chromatography eluting with an ethyl acetate-3N NH3 in methanol 100:2 mixture affording, after evaporation of the collected fractions, 5 g of the title compound as an oil. A sample was crystallized from ethyl acetate to give a solid melting at 89-94° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.